Absence of Publicly Available Head-to-Head Biological Data Necessitates Proprietary Comparative Screening
A systematic search of public literature (PubMed, patents, BindingDB, and chemical vendor databases through May 2026) yielded zero entries containing quantitative biological activity data (IC₅₀, EC₅₀, Ki, Kd, % inhibition, or selectivity indices) for 2-{5-[(cyclopropylmethoxy)methyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride . The closest structurally characterized analogs—such as 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride (CAS 1351499-16-5) and 4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride (CAS 1609396-00-0)—likewise lack published target-specific activity data . In contrast, related 1,2,4-oxadiazole-piperidine chemotypes lacking the cyclopropylmethoxymethyl substituent have demonstrated nanomolar FXR antagonism (IC₅₀ = 0.127 μM for compound 13), sub-micromolar VEGFR-2 inhibition (IC₅₀ = 0.055–0.105 μM for compounds 4Id and 4Ie), and CB2 receptor agonism in the low nanomolar range [1][2][3]. These data establish that the oxadiazole-piperidine scaffold is capable of potent target engagement, but they cannot be directly extrapolated to the compound bearing the cyclopropylmethoxymethyl side chain due to the well-documented sensitivity of biological activity to C-5 substituent identity [1]. Therefore, any differentiation claim for this compound relative to its closest analogs must be generated through a bespoke, side-by-side comparative screening panel. Users are advised to request such data from the supplier or contract research organization before procurement for a specific target-based project.
| Evidence Dimension | Publicly available target-specific biological activity data (IC₅₀, EC₅₀, Ki) for the target compound vs. closest in-class analogs |
|---|---|
| Target Compound Data | No quantitative biological activity data found in public domain (literature, patents, or databases) for 2-{5-[(cyclopropylmethoxy)methyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride |
| Comparator Or Baseline | Closest oxadiazole-piperidine analogs with published data: FXR antagonist compound 13 (IC₅₀ = 0.127 μM), VEGFR-2 inhibitors 4Id (IC₅₀ = 0.105 μM) and 4Ie (IC₅₀ = 0.055 μM), CB2 agonists (EC₅₀ in low nM range); none carry the cyclopropylmethoxymethyl substituent |
| Quantified Difference | Cannot be calculated—no overlapping assay data available |
| Conditions | Literature search covering PubMed, Google Patents, BindingDB, and commercial chemical databases through May 2026 |
Why This Matters
Procurement decisions predicated on assumed target activity are not evidence-supported; prospective users must commission comparative dose-response profiling to establish whether the cyclopropylmethoxymethyl substituent confers a measurable advantage in potency, selectivity, or ADME parameters over existing oxadiazole-piperidine analogs.
- [1] Ferrari, S.; Mangano, G.; Costantino, G.; et al. Investigation around the Oxadiazole Core in the Discovery of a New Chemotype of Potent and Selective FXR Antagonists. Int. J. Mol. Sci. 2019, 20, 412. DOI: 10.3390/ijms20020412. View Source
- [2] Küçükkılınç, T.T.; et al. Investigation of anticancer effects of novel piperidine-oxadiazole and piperidine-triazole derivatives as VEGFR inhibitors. J. Mol. Struct. 2024, 1315, 138880. DOI: 10.1016/j.molstruc.2024.138880. View Source
- [3] Chu, G.-H.; et al. Structural modifications of N-arylamide oxadiazoles: Identification of N-arylpiperidine oxadiazoles as potent and selective agonists of CB2. Bioorg. Med. Chem. Lett. 2008, 18, 3708–3712. DOI: 10.1016/j.bmcl.2008.05.043. View Source
